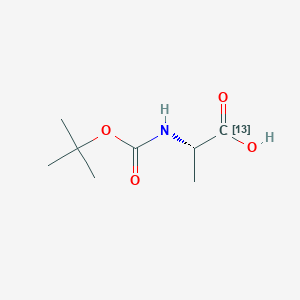

Boc-Ala-OH-1-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-Ala-OH-1-13C is a novel synthetic compound developed by researchers at the University of California, San Diego. This compound has been shown to have a variety of applications in scientific research, ranging from biochemical and physiological effects to drug development. In

Scientific Research Applications

Polylithiation and Alkylation of Peptides : Boc-Ala-OH-1-13C and similar compounds can undergo polylithiation, enabling C-alkylation on sarcosine moieties. This process can transform the Sar residue into a Me-D-Ala unit, illustrating the compound's utility in peptide modification and synthesis (Seebach et al., 1991).

Conformational Studies in Crystals and Solutions : this compound plays a role in understanding peptide conformation. Studies on similar compounds, like Boc-L-Ala-Aib-L-OMe, reveal new types of β-turns and the effects of intermolecular hydrogen bonds in crystal and solution states (Bosch et al., 1984).

NMR Spectroscopy and Stereochemistry : this compound derivatives are used in NMR spectroscopy to study stereospecificity and racemization in peptide synthesis. This provides insights into the structural and stereochemical aspects of peptides (Kricheldorf & Hull, 1979).

Chemical Shift Tensor Determination : The compound aids in the determination of chemical shift tensors in model peptides. This is crucial for understanding molecular interactions and conformational states of peptides (Asakura et al., 1998).

Conformational Analysis in Peptides : Research on this compound related peptides contributes to the understanding of peptide conformations. This includes analyses of α-helical and β-turn environments in various peptides (Leibfritz et al., 1989).

Protein Structure and Dynamics : this compound and its analogs are used in the study of protein structures and dynamics, as seen in research involving bacteriorhodopsin and bacterioopsin (Tuzi et al., 1996).

Safety and Hazards

“Boc-Ala-OH-1-13C” is not classified as a hazardous substance or mixture . In case of inhalation, fresh air is recommended. If it comes in contact with skin, the contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of eye contact, the eyes should be rinsed out with plenty of water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .

Mechanism of Action

Target of Action

Boc-Ala-OH-1-13C is a 13C labeled derivative of Boc-Ala-OH . It is primarily used in scientific research and drug development processes It’s known that it’s used as a tracer in bio nmr applications .

Mode of Action

It’s known that stable isotopes like 13c have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

Stable isotopes like 13c are often used in metabolomics studies to uncover dynamic biochemical landscapes .

Pharmacokinetics

It’s known that deuteration, a process related to the use of heavy isotopes like 13c, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The use of 13c-labeled compounds can provide valuable insights into the metabolic fate of a compound in biological systems .

Action Environment

It’s known that the compound is stable and can be stored at room temperature in a sealed storage, away from moisture .

properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-SANWUMGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

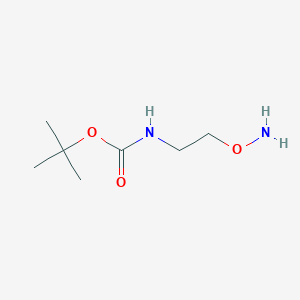

CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583880 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201740-78-5 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)